molecular formula C10H9ClN2O2 B1281378 Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-36-9

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1281378
CAS RN: 67625-36-9
M. Wt: 224.64 g/mol
InChI Key: UDQYTPCGXBXZCE-UHFFFAOYSA-N
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Description

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and agriculture. The imidazo[1,2-a]pyridine moiety is a common structural motif found in molecules with diverse biological activities, and its derivatives are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be complex, involving multiple steps and various starting materials. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a related compound, is synthesized through a three-step reaction process, which includes the formation of the imidazo ring . Similarly, other derivatives such as ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates are prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines . These methods highlight the versatility of synthetic routes available for constructing the imidazo[1,2-a]pyridine core.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed using spectroscopic methods and, in some cases, by X-ray crystallography. For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was calculated using density functional theory (DFT) and compared with X-ray diffraction data, showing consistency between the theoretical and experimental structures . This type of analysis is crucial for understanding the conformation and electronic properties of the molecules.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, which are essential for further functionalization of the core structure. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can undergo selective cyclocondensation to yield pyrazolo[3,4-b]pyridin-3-ones . Additionally, the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives involves a series of reactions starting from a pyridine derivative, showcasing the reactivity of the pyridine ring in these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents on the imidazo[1,2-a]pyridine core can affect the compound's solubility, melting point, and stability. The electrostatic potential and frontier molecular orbitals, as investigated by DFT for ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, provide insights into the reactivity and interaction of the molecule with other chemical entities . These properties are essential for the compound's potential applications in drug design and other chemical industries.

Scientific Research Applications

Synthesis and Characterization of Derivatives

A study by Ge et al. (2014) explored the synthesis of novel derivatives from ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate. These derivatives displayed unique optical properties, such as fluorescence characteristics, which were investigated in dichloromethane (Ge et al., 2014).

Anti-Inflammatory Activity

Research conducted by Abignente et al. (1982) demonstrated the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids using ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate. These compounds were then evaluated for their anti-inflammatory and other pharmacological activities (Abignente et al., 1982).

Synthesis of Various Chloroimidazo Derivatives

Rousseau and Robins (1965) developed a new route for synthesizing various chloroimidazo[4,5‐c]pyridines and related derivatives, utilizing ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate. This synthesis contributed to the advancement of heterocyclic chemistry (Rousseau & Robins, 1965).

Coordination Polymers and Photoluminescent Properties

A 2019 study by Jiang and Yong explored the use of a 3-position substituted imidazo[1,2-a]pyridine ligand, derived from ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate, in the synthesis of one-dimensional coordination polymers. These polymers exhibited unique photoluminescent and magnetic properties, demonstrating the compound's potential in materials science (Jiang & Yong, 2019).

Safety And Hazards

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate is classified under GHS07 for safety and hazards . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQYTPCGXBXZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228977
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

67625-36-9
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67625-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-6-chloropyridine (6.43 g, 50 mmoles) and ethyl bromopyruvate (9.75 g, 50 mmoles) in ethanol (150 ml) was heated at reflux for 4 hours. After the solvent was removed, chloroform was added to the residue, which was washed in turn with saturated sodium bicarbonate and saturated saline, and then dried over anhydrous magnesium sulfate. After the solvent was concentrated, n-hexane was added to the mixture. Then, the crystals precipitated were filtered off and washed with n-hexane to obtain 7.60 g of the desired product (67.6%, pale yellow crystals).
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
67.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Citations

For This Compound
1
Citations
Y Imaeda, T Kawamoto, M Tobisu, N Konishi… - Bioorganic & medicinal …, 2008 - Elsevier
We have recently reported the discovery of orally active sulfonylalkylamide Factor Xa (FXa) inhibitors, as typified by compound 1 (FXa IC 50 =0.061μM). Since the pyridylpiperidine …
Number of citations: 22 www.sciencedirect.com

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